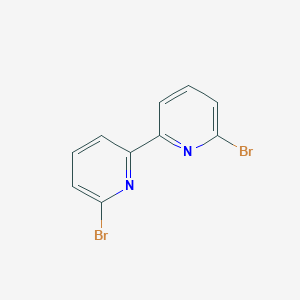

6,6'-Dibromo-2,2'-bipyridyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-(6-bromopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVWSOXTTOJQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402945 | |

| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-22-9 | |

| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 6,6 Dibromo 2,2 Bipyridyl

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers. Derivatives of 6,6'-Dibromo-2,2'-bipyridyl have been investigated for their potential in these devices, particularly as components of electron-transport layers (ETLs) and as ligands in light-emitting metal complexes. chemimpex.com

The introduction of bipyridine-containing compounds into the ETL can enhance electron mobility, leading to more efficient charge transport and recombination within the emissive layer. For example, 1,3,5-tris([2′,2′′]bipyridin-6′-yl)benzene (BpyB), which can be synthesized from this compound, has demonstrated high electron mobilities of around 10⁻⁴ cm²V⁻¹s⁻¹, resulting in OLEDs that operate at lower voltages compared to devices using standard ETL materials like tris(8-hydroxyquinolinato)aluminum (Alq). nii.ac.jp

Furthermore, the bipyridyl moiety is a common ligand in the synthesis of phosphorescent emitters, particularly for iridium(III) and ruthenium(II) complexes, which are known for their high quantum efficiencies. The electronic properties of the bipyridyl ligand can be fine-tuned through substitution, including the introduction of bromo groups, to optimize the emission color and efficiency of the OLED.

| OLED Application | Role of this compound Derivative | Impact on Device Performance |

| Electron Transport Layer | Forms the basis of electron-transporting materials | Increased electron mobility, lower operating voltage |

| Emissive Layer | Ligand in phosphorescent metal complexes | Tunable emission properties, high quantum efficiency |

Photovoltaic Devices and Cells

The unique electronic characteristics of this compound derivatives also make them suitable for applications in photovoltaic devices, such as dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. The efficiency of this process is critically dependent on the properties of the dye and the redox mediator.

Sensors and Biosensors

The ability of the 2,2'-bipyridyl unit to selectively bind with metal ions has been extensively exploited in the development of chemical sensors. The binding event can be designed to produce a measurable signal, such as a change in fluorescence or an electrochemical response.

Derivatives of 6,6'-Dibromo-2,2'-bipyridyl can be functionalized with fluorophores to create fluorescent chemosensors. nih.gov Upon binding to a specific metal ion, the conformation of the molecule can change, leading to an alteration in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. This allows for the sensitive and selective detection of various metal ions in solution. For instance, chemosensors based on bipyridine derivatives have been developed for the detection of heavy metal ions like lead(II) and mercury(II). nih.gov

In the field of electrochemical sensing, electrodes can be modified with films of polymers or metal complexes containing the bipyridyl unit. researchgate.netresearchgate.net These modified electrodes can then be used to detect analytes through changes in their electrochemical behavior, such as their oxidation or reduction potentials. The selectivity of these sensors is determined by the specific interactions between the bipyridyl-containing receptor and the target analyte.

While the direct application of this compound in biosensors is a developing area, its derivatives hold promise for the construction of more complex biosensing platforms. By attaching biomolecules such as enzymes or antibodies to a bipyridyl-based sensor, it is possible to create highly specific biosensors for the detection of biological targets.

| Sensor Type | Role of this compound Derivative | Principle of Detection |

| Fluorescent Chemosensor | Core structure functionalized with a fluorophore | Change in fluorescence upon metal ion binding |

| Electrochemical Sensor | Component of a modifying layer on an electrode surface | Alteration of electrochemical signal upon analyte interaction |

| Biosensor (potential) | Scaffold for the attachment of biorecognition elements | Specific binding of a biological target molecule |

Coordination Chemistry of 6,6 Dibromo 2,2 Bipyridyl and Its Derivatives

Advanced Spectroscopic Characterization of Metal Complexes

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of metal ions in coordination complexes. It provides information on the oxidation state, coordination geometry, and bond distances of the absorbing atom. The technique is element-specific and can be applied to crystalline solids, solutions, and amorphous materials. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

In the context of metal complexes involving 6,6'-disubstituted-2,2'-bipyridine ligands, XAS provides critical insights. For instance, Yb LIII-edge XANES has been used to study a series of Cp*₂Yb(L) complexes, where L is a 4,4'-disubstituted-2,2'-bipyridine acs.org. The spectra from these studies help in understanding the electronic structure, particularly in cases where f-electrons on the metal center can couple with the delocalized π-electrons of the ligand acs.org.

The pre-edge region of the K-edge spectra of first-row transition metals, like copper, is particularly sensitive to the oxidation state and coordination environment. Computational studies on various Cu(I) and Cu(II) complexes, including those with bipyridine-like ligands, have shown that linear Cu(I) complexes exhibit an intense pre-edge peak, which is a result of 1s → 4p transitions mixed with ligand π* orbitals. chemrxiv.org In contrast, Cu(II) complexes often show a weaker 1s → 3d pre-edge peak, providing a clear marker for the oxidation state. chemrxiv.org The shape and energy of the rising edge in XANES spectra can also distinguish between different coordination geometries, such as tetrahedral versus square planar. researchgate.netnih.gov

Similarly, metal L-edge spectroscopy is widely used to probe the valence electronic structure of compounds. rsc.org For example, theoretical simulations of cobalt L-edge XAS for [Co(bpy)₃]²⁺ and [Co(bpy)₃]³⁺ have been used to interpret spectral features in terms of orbital contributions and to assign the spin state of the ground state. rsc.org Such studies are foundational for interpreting the spectra of more complex systems, including those with substituted bipyridine ligands like 6,6'-dibromo-2,2'-bipyridyl.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes derived from 6,6'-dibromo-2,2'-bipyridine and its derivatives are dictated by the electronic configuration of the central metal ion and the nature of the magnetic interactions between paramagnetic centers. These interactions can be either intramolecular, occurring within a single multinuclear complex, or intermolecular, occurring between molecules in the crystal lattice.

Spin States and Intramolecular Antiferromagnetic Coupling

The ligand field created by 6,6'-disubstituted-2,2'-bipyridine ligands significantly influences the spin state of the coordinated metal ion. Depending on the metal and the specific substituents on the bipyridine backbone, complexes can exhibit high-spin, low-spin, or spin-crossover (SCO) behavior.

For instance, a series of four-coordinate complexes with the ligand 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine (tripbipy), synthesized from 6,6'-dibromo-2,2'-bipyridine, demonstrates the prevalence of high-spin states for several first-row transition metals. nih.gov Magnetic susceptibility measurements for these MCl₂(tripbipy) complexes are consistent with high-spin dⁿ configurations for the distorted tetrahedral metal centers. nih.gov

| Metal Ion (M) | dⁿ Configuration | Spin State (S) | χMT (cm³·mol⁻¹·K) |

|---|---|---|---|

| Fe(II) | d⁶ | 2 (High Spin) | 3.56 |

| Co(II) | d⁷ | 3/2 (High Spin) | 2.10 |

| Ni(II) | d⁸ | 1 (High Spin) | 1.01 |

| Cu(II) | d⁹ | 1/2 (High Spin) | 0.37 |

In polynuclear complexes or in mononuclear complexes with a radical ligand, intramolecular magnetic coupling can occur between the paramagnetic centers. Antiferromagnetic (AFM) coupling, where the spins of adjacent centers align in opposite directions, is a common phenomenon and leads to a decrease in the magnetic moment of the complex at lower temperatures. This interaction is mediated through the bridging ligand via a superexchange mechanism.

A notable example involves complexes where the bipyridine ligand itself is reduced to a radical anion (bipy•⁻). In such cases, strong antiferromagnetic coupling can be observed between the metal(II) center and the bipyridine radical. mdpi.com This leads to a system that is best described as a strongly antiferromagnetically coupled metal(II)-bipyridine radical anion pair. mdpi.com Similarly, extremely strong antiferromagnetic coupling has been reported in ytterbocene complexes with 2,2'-bipyridine (B1663995), resulting in a significantly reduced magnetic moment and the formation of an open-shell singlet ground state. acs.org

In dinuclear complexes bridged by bis-bipyridine ligands, the magnetic interaction between the two metal centers is often weak. For example, dinuclear iron(II) complexes bridged by bis-bipyridine ligands can exhibit SCO, but the interaction between the iron centers is minimal, leading to more gradual spin transitions compared to their mononuclear analogues. rsc.org However, the use of redox-active bridging ligands can facilitate exceptionally strong magnetic exchange. In a series of dinuclear complexes with a tetraazalene radical bridging ligand, strong antiferromagnetic interactions were observed between the metal centers (Crᴵᴵᴵ, Mnᴵᴵ, Feᴵᴵ, Coᴵᴵ) and the radical ligand, with exchange coupling constants (J) ranging from -157 cm⁻¹ to -626 cm⁻¹. rsc.org While not involving a bipyridine bridge, these findings highlight the principle that the bridging ligand is key to mediating strong magnetic coupling. rsc.org

Applications in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, 6,6'-dibromo-2,2'-bipyridyl serves as a foundational building block for more complex ligands that coordinate with metal centers to facilitate a variety of chemical reactions. chemimpex.combiosynth.com

The derivatization of this compound is often achieved through cross-coupling reactions, where it acts as the starting material. For instance, in Suzuki coupling reactions, it can be reacted with boronic acids to introduce new substituents. A notable example is its reaction with (2,6-dimethoxyphenyl)boronic acid in the presence of a palladium catalyst to synthesize 6,6'-bis(2,6-dimethoxyphenyl)-2,2'-bipyridine. nsf.govacs.org This derivative has shown significant utility in catalysis. nsf.govacs.org

Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another key method for functionalizing this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org While specific examples of Sonogashira coupling directly on this compound are not extensively detailed in the provided results, the general applicability of this reaction to aryl bromides suggests its potential for creating alkyne-functionalized bipyridine ligands. organic-chemistry.orgresearchgate.net

Furthermore, 6,6'-dibromo-2,2'-bipyridine is utilized in the synthesis of amines through cross-coupling reactions involving a palladium catalyst. biosynth.com

A summary of representative cross-coupling reactions involving this compound is presented below:

| Reaction Type | Reactants | Catalyst System | Product |

| Suzuki Coupling | 6,6'-dibromo-2,2'-bipyridine, (2,6-dimethoxyphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | 6,6'-bis(2,6-dimethoxyphenyl)-2,2'-bipyridine |

| Amination | 6,6'-dibromo-2,2'-bipyridine, Amine | Palladium catalyst | Aminated bipyridine derivatives |

Complexes derived from this compound play a crucial role in the electrocatalytic reduction of carbon dioxide (CO₂), a process of significant interest for converting a greenhouse gas into valuable chemical feedstocks. nsf.govacs.orgnih.gov

Manganese tricarbonyl complexes incorporating bipyridine ligands derived from this compound are effective electrocatalysts for CO₂ reduction. nsf.govacs.orgnih.gov A key example is the complex {fac-MnI([(MeO)₂Ph]₂bpy)(CO)₃(CH₃CN)}(OTf), where [(MeO)₂Ph]₂bpy is 6,6'-bis(2,6-dimethoxyphenyl)-2,2'-bipyridine, synthesized from this compound. nsf.govacs.orgnih.gov These first-row metal complexes have garnered attention as alternatives to more expensive catalysts based on metals like rhenium. nsf.gov

The structure of the bipyridine ligand, which can be systematically modified starting from this compound, has a profound impact on the catalytic pathway and efficiency of CO₂ reduction. For instance, the introduction of bulky substituents at the 6,6'-positions, such as in 6,6'-dimesityl-2,2'-bipyridine, can sterically hinder the dimerization of the reduced manganese catalyst, a common deactivation pathway. acs.orgnih.gov This enhances the catalytic turnover frequency for CO formation. acs.org

In the case of the {fac-MnI([(MeO)₂Ph]₂bpy)(CO)₃(CH₃CN)}(OTf) complex, the 6,6'-bis(2,6-dimethoxyphenyl) ligand not only provides steric hindrance but also introduces an electronic effect and a weak hydrogen-bonding interaction. acs.orgnih.gov This combination significantly lowers the activation barrier for the cleavage of the C–OH bond in the metallocarboxylic acid intermediate, enabling a "protonation-first" pathway for CO₂ reduction. acs.orgnih.gov This pathway minimizes the required overpotential for the conversion of CO₂ to carbon monoxide (CO). acs.orgnih.gov

The electrocatalytic reduction of CO₂ by manganese bipyridyl complexes is highly dependent on the presence of a Brønsted acid as a proton source. nsf.govacs.org Unlike their rhenium counterparts, these manganese catalysts require a proton source in the electrolyte to exhibit catalytic activity. nsf.gov The efficiency of the catalysis is influenced by the concentration and the pKa of the proton source. acs.orgnih.gov Studies have investigated various proton sources, including water, methanol, trifluoroethanol, and phenol, with the latter two showing the largest catalytic currents in combination with the {fac-MnI([(MeO)₂Ph]₂bpy)(CO)₃(CH₃CN)}(OTf) catalyst. acs.orgnih.gov The use of appropriate proton sources can save up to 0.55 V in overpotential compared to the thermodynamically more demanding reduction-first pathway. nih.gov

| Catalyst | Proton Source | Effect |

| {fac-MnI([(MeO)₂Ph]₂bpy)(CO)₃(CH₃CN)}(OTf) | Phenol | High catalytic current, up to 0.55 V overpotential saving |

| {fac-MnI([(MeO)₂Ph]₂bpy)(CO)₃(CH₃CN)}(OTf) | Trifluoroethanol | High catalytic current, up to 0.55 V overpotential saving |

| {fac-MnI(N^N)(CO)₃Br} | Brønsted Acid | Required for catalytic function |

6,6'-Dibromo-2,2'-bipyridine is a precursor in the synthesis of ligands for carbonylation reactions. biosynth.com For example, a reliable method for the selective preparation of 6,6'-diformyl-2,2'-bipyridyl involves the lithiation of 6,6'-dibromo-2,2'-bipyridine followed by formylation. researchgate.net This dialdehyde (B1249045) is a valuable synthon for constructing more complex ligand architectures for various catalytic applications.

Cross-Electrophile Coupling (XEC) with Nickel Catalysts

Nickel-catalyzed cross-electrophile coupling (XEC) reactions have become a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling methods that often require the pre-formation of organometallic reagents. wisc.edu The ligand environment surrounding the nickel center plays a crucial role in the efficiency and selectivity of these reactions.

Research has demonstrated that substituents at the 6 and 6' positions of the bipyridine ligand significantly influence the performance of nickel catalysts in XEC reactions. nih.govacs.org A study involving a series of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (tBubpy) ligands with various substituents at the 6 and 6'-positions revealed that steric bulk has a profound effect on catalytic activity. nih.govacs.orgresearcher.life

For instance, while a single methyl group at the 6-position, as in (tBubpyMe)NiIICl2, leads to one of the most active catalysts for XEC, capable of promoting reactions at room temperature, the introduction of bulkier or dual substituents at the 6 and 6' positions results in lower turnover frequencies. nih.govacs.org This is attributed to several factors, including the hindrance of ligand coordination to the Ni(0) center. nih.govacs.orgresearcher.life However, these bulkier substituents have been shown to better stabilize Ni(I) species, leading to a cleaner reduction from the Ni(II) state. nih.govacs.org

In a specific example of selective cross-electrophile coupling between heteroaryl chlorides and aryl bromides, the use of a hindered ligand, 6,6′-dimethyl-2,2′-bipyridine, with a nickel catalyst slightly increased the yield of the cross-coupled product compared to other bipyridine ligands. acs.orgnih.gov

A summary of the effect of substituents on catalytic performance is presented in the table below:

| Ligand | Substituent(s) at 6,6'-positions | Catalytic Activity in XEC | Key Observation |

| tBubpyMe | 6-Me | High | One of the most active catalysts, effective at room temperature. nih.govacs.org |

| tBubpyR2 | R = Me, iPr, sBu, Ph, or Mes | Lower Turnover Frequencies | Bulkier substituents hinder coordination to Ni(0) but stabilize Ni(I). nih.govacs.orgresearcher.life |

| 6,6'-dimethyl-2,2'-bipyridine | 6,6'-Me | Increased Yield | Slightly improved yield in specific heteroaryl-aryl couplings. acs.orgnih.gov |

Detailed studies into the catalytic intermediates provide a deeper understanding of the differences in catalytic activity. For example, comparing the intermediates (tBubpy)Ni(Ar)I and (tBubpyMe2)Ni(Ar)I reveals significant differences in their properties and reactivity. nih.govacs.org

Complexes of the type (tBubpy)Ni(Ar)I are low-spin and relatively stable. In contrast, complexes of the type (tBubpyMe2)Ni(Ar)I are high-spin and less stable. nih.govacs.org This difference in spin state and stability directly impacts the subsequent steps of the catalytic cycle. Furthermore, the more sterically hindered (tBubpyMe2)Ni(Ar)I intermediate captures primary and benzylic alkyl radicals at a slower rate than the less hindered (tBubpy)Ni(Ar)I. nih.govacs.org This slower radical capture is consistent with the observed lower catalytic activity of the more substituted ligand system. nih.govacs.org

These findings highlight the delicate balance between steric and electronic effects that governs the efficacy of these nickel-based catalytic systems. The insights gained from these mechanistic studies are crucial for the rational design of more efficient and selective catalysts for XEC reactions. nih.govacs.org

Photocatalysis

Photocatalysis harnesses light energy to drive chemical reactions. The use of this compound and its derivatives as ligands in photocatalytic systems is an area of active research.

Photocatalytic water splitting to produce hydrogen is a promising strategy for renewable energy production. frontiersin.orgwikipedia.orgbohrium.com While this compound itself is primarily a precursor, its derivatives play a role in constructing photocatalytic systems. For instance, it can be used in the synthesis of more complex ligands for metal complexes that act as photocatalysts. acs.org The bipyridine framework is a common feature in photosensitizers, such as ruthenium(II) tris(bipyridine) complexes, which are used in water splitting applications. wikipedia.org

The efficiency of these systems depends on the ability of the photocatalyst to absorb light, generate charge carriers, and facilitate the necessary oxidation and reduction reactions. wikipedia.org The electronic properties of the bipyridine ligand, which can be tuned by substituents, are critical in this regard.

A significant challenge in photocatalysis is the stability of the system components under prolonged irradiation. The photodegradation of the photocatalyst or photosensitizer can lead to a decrease in catalytic activity over time. rsc.org For example, ruthenium tris-bipyridine complexes, while effective photosensitizers, can suffer from ligand dissociation in their reduced or oxidized states, especially in aqueous environments. rsc.org

The stability of the photocatalytic system is influenced by the ligand structure. Research on various photocatalysts has shown that their degradation can be monitored, and strategies can be developed to improve their longevity. For example, the photodegradation of methylene (B1212753) blue has been studied using various photocatalysts to assess their efficiency and stability. beilstein-journals.org While not directly involving this compound, these studies highlight the importance of photocatalyst stability. The insights gained from such studies can be applied to the design of more robust bipyridine-based photocatalytic systems.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing the reaction and designing better catalysts. For nickel-catalyzed reactions involving bipyridine ligands, mechanistic studies have provided valuable insights.

The catalytic cycle in XEC reactions is complex, often involving multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and sometimes Ni(III)). researchgate.net The reaction is initiated by the reduction of a Ni(II) precatalyst to a more reactive low-valent nickel species. This species can then undergo oxidative addition with one of the electrophiles. The resulting organonickel intermediate can then react with the second electrophile through a series of steps that may involve radical species and further redox changes at the nickel center, ultimately leading to the formation of the cross-coupled product and regeneration of the active catalyst. acs.orgnih.gov

The substituents on the bipyridine ligand, such as the bromo groups in this compound, influence the electronic properties and steric environment of the nickel center, thereby affecting the rates and selectivities of the individual steps in the catalytic cycle. nih.govacs.org For example, as discussed earlier, the steric bulk of 6,6'-substituents impacts the stability of Ni(I) intermediates and the rate of radical capture. nih.govacs.org

In the context of photocatalysis, mechanistic studies focus on the light absorption process, excited-state electron transfer, and the subsequent chemical transformations. For instance, in photochemical nickel-catalyzed cross-couplings, energy transfer from a photosensitizer to the nickel catalyst can generate an excited state of the nickel complex, which then participates in the catalytic cycle. nih.gov The nature of the bipyridine ligand is crucial in modulating the energy levels of the nickel complex and the efficiency of the energy transfer process.

Identification and Characterization of Reactive Intermediates

The elucidation of catalytic mechanisms heavily relies on the identification and characterization of transient reactive intermediates. For catalysts derived from this compound, a range of spectroscopic and analytical techniques have been employed to capture and understand these fleeting species.

In the realm of electrocatalytic carbon dioxide (CO₂) reduction, manganese complexes featuring ligands derived from this compound have been subjects of intense study. For instance, in the catalytic cycle of manganese tricarbonyl complexes, the one-electron reduced species is a key intermediate. Pulse radiolysis combined with time-resolved infrared (TRIR) spectroscopy has been a powerful tool to characterize these intermediates. acs.org This technique allows for the observation of changes in the vibrational modes of the carbonyl ligands upon reduction of the metal center, providing direct evidence for the formation of specific reduced species.

For example, in the study of a manganese complex with a 6,6'-dimesityl-2,2'-bipyridine ligand (synthesized from this compound), infrared spectroelectrochemistry (IR-SEC) and chemical reductions provided insights into the species leading to the active anionic state, [Mn(mesbpy)(CO)₃]⁻. researchgate.net These experiments revealed that both the singly- and doubly-reduced manganese complexes form at the same potential. researchgate.net Furthermore, X-ray crystallography has been successfully used to determine the solid-state structure of stable precursor complexes and, in some cases, key intermediates, providing precise information on bond lengths and coordination geometries. researchgate.netresearchgate.netcdnsciencepub.comresearchgate.net

In nickel-catalyzed cross-electrophile coupling reactions, the nature of the nickel intermediates is crucial for catalytic efficiency. Studies on nickel complexes with bipyridine ligands featuring bulky substituents at the 6 and 6' positions, derived from this compound, have shown that these substituents significantly impact the properties of the Ni(I) and Ni(II) intermediates. acs.org For example, a detailed investigation of catalytic intermediates like (tBubpy)Ni(Ar)I revealed that they can be either low-spin and relatively stable or high-spin and less stable, a factor that contributes to differences in catalytic activity. acs.orgnih.gov The characterization of these paramagnetic nickel intermediates often involves techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org

Table 1: Spectroscopic and Analytical Techniques for Intermediate Characterization

| Technique | Information Gained | Example Application |

|---|---|---|

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational modes of intermediates, kinetics of formation and decay | Characterization of reduced Mn-carbonyl species in CO₂ reduction. acs.org |

| Infrared Spectroelectrochemistry (IR-SEC) | Vibrational spectra of electrochemically generated species | Probing the reduction pathway of Mn(mesbpy)(CO)₃Br. researchgate.net |

| X-ray Crystallography | Solid-state structure, bond lengths, and angles of stable intermediates | Characterization of precursor complexes and lithiated intermediates of 6,6'-dibromo-2,2'-bipyridine. researchgate.netcdnsciencepub.com |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Information on paramagnetic species (e.g., spin state) | Studying Ni(I) intermediates in cross-electrophile coupling. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information of diamagnetic intermediates in solution | Characterizing lithiated intermediates of 6,6'-dibromo-2,2'-bipyridine. researchgate.net |

Computational Studies in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the catalytic processes involving complexes derived from this compound. These theoretical studies provide deep insights into reaction mechanisms, catalyst stability, and the electronic structure of intermediates that are often difficult to probe experimentally.

In the field of electrocatalytic CO₂ reduction by manganese complexes, DFT calculations have been instrumental in mapping out the entire catalytic cycle. acs.org For a manganese complex with a 6,6'-bis(2,6-dimethoxyphenyl)-2,2'-bipyridine ligand, DFT studies helped to elucidate a "protonation-first" pathway, which minimizes the required overpotential. nih.gov These calculations can determine the free energies of reaction and activation barriers for each elementary step, such as CO₂ binding, proton transfer, and C-OH bond cleavage. acs.org For example, calculations have shown that specific ligand architectures can significantly lower the activation barrier for the cleavage of the metallocarboxylic acid intermediate. nih.gov

Similarly, in nickel-catalyzed cross-electrophile coupling, computational methods are being used to predict and design more efficient catalysts. nih.gov By creating a computational library of bipyridine ligands and correlating their calculated properties (descriptors) with experimentally observed reaction outcomes, researchers can develop statistical models to predict the selectivity of new, untested ligands. wisc.edu This in silico design approach has led to the development of novel nitrogen-substituted bipyridine ligands that show a significant increase in selectivity for the desired cross-coupled product over undesired homodimerization. nih.gov

DFT calculations also provide valuable information on the electronic and structural properties of the catalytic species. For instance, in the study of nickel complexes with substituted bipyridine ligands, DFT can rationalize the observed stability and spin states (low-spin vs. high-spin) of the Ni(I) and Ni(II) intermediates, which are critical for catalytic performance. acs.orgnih.gov

Table 2: Applications of Computational Studies in Catalysis

| Area of Study | Computational Method | Key Findings |

|---|---|---|

| Electrocatalytic CO₂ Reduction | Density Functional Theory (DFT) | Elucidation of reaction pathways (e.g., protonation-first vs. reduction-first), calculation of activation barriers, and understanding the role of ligand electronics and sterics. acs.orgnih.gov |

| Nickel-Catalyzed Cross-Electrophile Coupling | DFT, Statistical Modeling | Prediction of ligand performance, in silico design of new ligands with enhanced selectivity, and rationalization of the stability and spin-states of nickel intermediates. nih.govwisc.edu |

| Electronic Structure of Metal Complexes | DFT | Determination of the electronic properties and geometric structures of various transition metal complexes with ligands derived from this compound. uwindsor.ca |

Supramolecular Chemistry and Materials Science Applications

Applications in Drug Delivery

While 6,6'-Dibromo-2,2'-bipyridyl is a versatile building block in organic synthesis, its direct application in drug delivery systems is not extensively documented in current scientific literature. Its primary role in the pharmaceutical context is as a synthetic intermediate. chemimpex.com Chemists utilize it to construct more complex organic molecules that may possess biological activity. chemimpex.comresearchgate.net The synthesis of novel compounds for potential use in pharmaceuticals is a critical step that precedes the development of a drug delivery system. The principles of supramolecular chemistry, which are central to the utility of this compound, are pivotal in designing modern drug delivery vehicles that can improve drug solubility, stability, and targeted release.

MOF Ligands and Frameworks

In the construction of Metal-Organic Frameworks (MOFs), 2,2'-bipyridyl and its derivatives are frequently employed as chelating N-donor ligands. mdpi.comnih.gov These ligands coordinate to metal ions or clusters, forming the nodes and linkers that define the porous, crystalline structure of a MOF. nih.govresearchgate.net The specific bipyridyl-based ligand used can significantly influence the resulting framework's dimensionality, topology, and chemical properties. mdpi.comnih.govresearchgate.net

Although specific examples detailing the use of this compound in MOF synthesis are not prevalent in the reviewed literature, its classification as a MOF ligand by chemical suppliers highlights its potential in this area. bldpharm.com The bromine atoms on the bipyridine ring offer a prime site for post-synthetic modification, a key strategy for introducing or altering functionality within a pre-formed MOF structure.

Research on MOFs constructed with similar 2,2'-bipyridyl derivatives demonstrates their significant potential in applications such as gas storage and separation. mdpi.comnih.gov For example, a series of Mn(II)-based MOFs incorporating 2,2'-bipyridyl and its methylated analogs have been synthesized and studied for their gas adsorption properties. mdpi.comnih.govresearchgate.netsemanticscholar.org One such 3D coordination polymer showed notable selectivity for CO2 over other gases and the ability to separate hydrocarbons. mdpi.comnih.gov

| Gas Mixture (equimolar) | IAST Selectivity at 273 K | IAST Selectivity at 298 K |

| CO₂/N₂ | 31.0 | 19.1 |

| CO₂/CO | 25.7 | 17.0 |

| C₂H₆/CH₄ | 33.4 | 24.9 |

| C₂H₄/CH₄ | 24.8 | 17.7 |

| C₂H₂/CH₄ | 29.3 | 19.1 |

Data derived from studies on a 3D coordination polymer, [Mn₃(btdc)₃(bpy)₂]·4DMF, where bpy = 2,2'-bipyridyl. mdpi.comnih.gov

This framework also exhibited interesting and rare behavior in the separation of benzene and cyclohexane vapors, with selectivity reversing based on vapor pressure. mdpi.comnih.govresearchgate.net At high pressures, it preferentially adsorbs benzene, while at low pressures, it favors cyclohexane. mdpi.comnih.govresearchgate.net Such findings underscore the subtle yet powerful influence that bipyridyl-type ligands have on the functional properties of MOFs.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems, including molecules. It is frequently employed for 6,6'-Dibromo-2,2'-bipyridyl and its derivatives to predict a wide range of properties with a favorable balance between accuracy and computational cost.

DFT calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as structural optimization. This involves finding the minimum energy geometry on the potential energy surface. While specific optimized parameters for the isolated this compound are not extensively published, the methodology is well-established in studies of its derivatives. For instance, in studies of copper(I) complexes with ligands derived from this compound, geometries are optimized using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). mdpi.com

Following optimization, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements. This analysis serves two main purposes:

It confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. mdpi.com

It predicts the molecule's infrared (IR) and Raman vibrational spectra, which can be compared with experimental spectroscopic data for validation.

DFT is used to calculate key electronic properties and molecular descriptors that govern the chemical behavior of this compound. The bromine atoms at the 6 and 6' positions act as electron-withdrawing groups, which significantly influences the electronic distribution across the bipyridine framework. This generally lowers the energy of the molecule's frontier molecular orbitals (HOMO and LUMO).

Public databases provide several computationally derived molecular descriptors for this compound. nih.gov

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 313.98 g/mol | nih.gov |

| XLogP3-AA (Hydrophobicity) | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 311.88977 Da | nih.gov |

| Topological Polar Surface Area | 25.8 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Furthermore, calculations on related systems, such as copper complexes with ligands derived from this compound, include the generation of Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps visualize the charge distribution and are crucial for predicting sites of electrophilic and nucleophilic attack.

The single bond connecting the two pyridine (B92270) rings (C2-C2') in this compound allows for rotation, leading to different spatial orientations or conformations. The steric hindrance caused by the bulky bromine atoms at the 6 and 6' positions, adjacent to the inter-ring bond, forces the molecule to adopt a non-planar (twisted) conformation in its lowest energy state. The two nitrogen atoms are typically in a transoid arrangement.

Computational studies can map the energy landscape associated with the rotation around this C2-C2' bond. By systematically varying the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface is generated. This analysis reveals the energy of the most stable conformer, the energy barriers to rotation, and the relative energies of other conformations.

Modeling of Reaction Mechanisms and Catalytic Pathways

This compound is a crucial precursor for synthesizing more complex ligands used in catalysis. researchgate.net For example, it is a starting material for ligands in manganese complexes used for the electrocatalytic reduction of CO2 and in copper complexes for photophysical applications. mdpi.comnih.gov

Computational studies in this area typically focus on the resulting metal complexes rather than the initial reactions of this compound itself. DFT is employed to:

Model the full catalytic cycle of the active complex.

Calculate the energies of intermediates and transition states.

Elucidate the most likely reaction pathway and identify the rate-determining step.

These computational insights are vital for understanding how the ligand structure, originating from this compound, influences the catalytic activity and selectivity of the final complex.

Investigation of Electronic Structure and Spin Density Distribution

The electronic structure and spin density distribution are particularly relevant when studying the excited states or radical forms of molecules. While such studies on the isolated this compound are not prominent, these analyses are critical for understanding the behavior of its derivatives in photophysical and electrochemical applications.

For instance, in a study on a pyrene-functionalized bipyridine ligand, unrestricted DFT (UDFT) was used to optimize the lowest triplet state (T1) and calculate its spin density distribution. acs.org The spin density map reveals how the unpaired electron density is distributed across the molecule in an excited state, which is fundamental to understanding its photophysical properties, such as phosphorescence. acs.org Time-Dependent DFT (TD-DFT) is the corresponding method used to predict electronic absorption spectra and the nature of electronic transitions (e.g., metal-to-ligand charge transfer, MLCT) in the derived complexes. nih.govresearchgate.net

Comparison with Experimental Data (e.g., Spectroscopic, Structural, Magnetic)

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For derivatives of this compound, calculated data are frequently compared with experimental findings.

Structural Data: The geometric parameters (bond lengths and angles) from DFT-optimized structures are often compared with data from single-crystal X-ray diffraction (SCXRD). In one study on a heteroleptic Cu(I) complex containing a ligand synthesized from 6,6'-dibromo-2,2'-bipyridine, the comparison between the DFT-optimized and SCXRD structures showed excellent correlation coefficients (R² = 0.9993 for bond angles and R² = 0.9828 for bond lengths), confirming the high accuracy of the computational model. mdpi.com

Spectroscopic Data: Calculated vibrational frequencies are compared to experimental IR and Raman spectra. Similarly, electronic absorption spectra simulated with TD-DFT are compared to experimental UV-Vis spectra to assign electronic transitions. researchgate.netpolyu.edu.hk

This strong agreement between theory and experiment provides confidence in the predictive power of the computational methods used to describe the properties and behavior of these complex molecular systems.

| Method | Description | Finding | Source |

|---|---|---|---|

| DFT Optimization | Geometry of a Pt complex with a chiral phosphine (B1218219) and 4,4'-dibromo-2,2'-bipyridine (B104092) ligand was fully optimized. | The plane of the complex was found to be twisted by ~10° from a square plane. | acs.org |

| Single-Crystal X-ray Analysis | The structure of the same Pt complex was determined experimentally. | Confirmed the ~10° twist from a square planar geometry, showing the DFT-optimized conformer was very close to the experimental structure. | acs.org |

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatizations and Functionalizations

The two bromine atoms on the 6,6'-Dibromo-2,2'-bipyridyl scaffold are key to its synthetic versatility, allowing for a variety of derivatization and functionalization reactions. These reactions open pathways to new molecules with tailored properties.

A significant area of research is the use of cross-coupling reactions to introduce new functional groups. For instance, palladium-catalyzed reactions, such as the Sonogashira coupling, have been employed to append phenylacetylene (B144264) groups, creating ligands like 6,6'-bis(phenylethynyl)-2,2'-bipyridine. mdpi.com This derivatization extends the π-conjugated system of the bipyridine core, influencing the electronic and photophysical properties of the resulting metal complexes. mdpi.com Similarly, Stille coupling reactions have been utilized to create functionalized 2,2'-bipyridines, highlighting the broad scope of palladium-catalyzed methods for modifying this scaffold. acs.orgresearchgate.net

Another important functionalization strategy is the conversion of the bromo groups to other reactive moieties. For example, this compound can be a precursor for the synthesis of 6,6'-diazido-2,2'-bipyridine (B14261922) through nucleophilic aromatic substitution with sodium azide (B81097). The resulting diazido compound can then undergo further reactions, such as cycloadditions, to create more complex structures. Lithiation of 6,6'-dibromo-2,2'-bipyridine, followed by reaction with an electrophile, provides another route to novel derivatives, although this method can sometimes be challenged by low yields and the formation of unstable intermediates. researchgate.net

The table below summarizes some of the key derivatization reactions of this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Sonogashira Coupling | Phenylacetylene, Pd(II)/Cu(I) catalyst | Alkynyl-substituted bipyridines | mdpi.com |

| Stille Coupling | Organotin reagents, Pd catalyst | Aryl or alkyl-substituted bipyridines | acs.orgresearchgate.net |

| Nucleophilic Substitution | Sodium azide | Azido-substituted bipyridines | |

| Lithiation | n-Butyllithium | Lithiated bipyridine intermediates | researchgate.net |

Development of Advanced Catalytic Systems

Derivatives of this compound are instrumental in the development of advanced catalytic systems. The bipyridine unit serves as a robust chelating ligand for a variety of transition metals, and modifications at the 6 and 6' positions can fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity. chemimpex.com

Metal complexes derived from functionalized 6,6'-disubstituted-2,2'-bipyridines have shown promise in a range of catalytic applications. For example, complexes of copper with ligands derived from 6,6'-dihydroxy-2,2'-bipyridine have been investigated for their role in water oxidation catalysis, a key process in artificial photosynthesis. The substituents on the bipyridine ligand can influence the stability and reactivity of the metal center, facilitating important catalytic cycles.

Furthermore, the steric bulk introduced by substituents at the 6 and 6' positions can be advantageous. For instance, bulky groups can enhance the stability of copper(I) complexes, which are relevant in photocatalytic applications. The ability to systematically modify the ligand framework allows for the rational design of catalysts with optimized performance for specific chemical transformations.

Integration into Multi-Component Supramolecular Architectures

The rigid and predictable coordination geometry of 2,2'-bipyridine (B1663995) and its derivatives makes them excellent components for the construction of complex supramolecular assemblies. This compound and its derivatives can act as building blocks in the formation of coordination-driven self-assembled structures, such as metal-organic frameworks (MOFs) and coordination polymers.

A notable example is the self-assembly of homo- and heteroleptic copper(I) complexes using ligands derived from 6,6'-Dibromo-2,2'-bipyridine. mdpi.com For instance, the ligand 6,6'-bis(phenylethynyl)-2,2'-bipyridine, synthesized from 6,6'-Dibromo-2,2'-bipyridine, has been used to create both homoleptic and heteroleptic Cu(I) complexes. mdpi.com These complexes can exhibit interesting photophysical properties and their formation demonstrates the principle of using directional coordination bonds to build intricate, well-defined architectures. mdpi.com

Bipyridine derivatives are also recognized as effective halogen bond acceptors, enabling their participation in the formation of multicomponent crystals through non-covalent interactions. acs.org While 4,4'-bipyridine (B149096) has been more extensively studied in this context, the potential of 2,2'-bipyridine derivatives, including those accessible from this compound, in crystal engineering is a growing area of interest. acs.org The ability to form diverse supramolecular motifs, such as chains and discrete assemblies, highlights the versatility of these compounds in designing complex solid-state structures. acs.org

New Frontiers in Materials Science and Optoelectronics

The unique electronic and photophysical properties of metal complexes and organic molecules derived from this compound position them as promising candidates for applications in materials science and optoelectronics. chemimpex.com The bipyridine core, when incorporated into larger conjugated systems, can give rise to materials with interesting light-emitting and charge-transport properties. ossila.com

Derivatives of 2,2'-bipyridine are widely used as ligands in organometallic complexes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com Ruthenium and iridium complexes with bipyridine ligands are known for their strong photoluminescence, which arises from metal-to-ligand charge transfer (MLCT) transitions. ossila.com The functionalization of the bipyridine ligand, which can be achieved starting from this compound, allows for the tuning of these properties to achieve desired emission colors and efficiencies. ossila.com

Furthermore, bipyridine-containing materials are being explored for their potential in organic photovoltaics and as components of hole-transporting layers in perovskite solar cells. ossila.comossila.com The electron-deficient nature of the bipyridine unit can be beneficial in these applications. ossila.com For example, BODIPY-appended derivatives, which can be synthesized from functionalized bipyridines, are used in electroluminescent materials. The ability to create larger, conjugated molecules through reactions at the bromine sites of this compound is a key enabling factor for the development of new materials with tailored optoelectronic properties. ossila.com

Theoretical and Computational Advancements in Understanding Reactivity

Theoretical and computational methods are increasingly being used to understand the structure, bonding, and reactivity of molecules containing the 6,6'-disubstituted-2,2'-bipyridine framework. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure and molecular properties of these compounds and their metal complexes. mdpi.com

Computational studies can be used to determine various molecular descriptors and to rationalize the observed experimental behavior. For instance, DFT calculations have been employed to study the geometry and electronic properties of copper(I) complexes bearing a 6,6'-bis(phenylethynyl)-2,2'-bipyridine ligand. mdpi.com Such calculations can help in understanding the nature of the metal-ligand bonding and the factors that influence the optical and electronic properties of these complexes. mdpi.com

Moreover, computational chemistry can aid in the design of new ligands and catalysts by predicting their properties before they are synthesized in the lab. ambeed.com By modeling the effects of different substituents on the bipyridine core, researchers can identify promising candidates for specific applications, thus accelerating the discovery and development of new functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 6,6'-Dibromo-2,2'-bipyridyl, and how are they optimized for academic research?

- Methodology : The compound is primarily synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling using this compound with aryl boronic acids (e.g., mesityl boronic acid) in the presence of Pd(PPh₃)₄ yields sterically hindered derivatives like 6,6′-dimesityl-2,2′-bipyridine . Ullmann coupling is also employed for synthesizing bipyrimidine derivatives using iodopyrimidine precursors .

- Optimization : Key factors include catalyst loading (e.g., 5 mol% Pd), solvent choice (e.g., DMF or THF), and reaction time (24–48 hours). Purification often involves column chromatography or recrystallization from xylene, yielding >75% in optimized conditions .

Q. How is this compound characterized structurally and electronically?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming coordination geometry. For example, square-pyramidal Cu complexes with 6,6'-substituents show bond distances of 1.98–2.02 Å (Cu–N) and 2.28–2.35 Å (Cu–Cl) .

- Electronic Characterization : NMR (¹H/¹³C) and IR spectroscopy identify functional groups, while ESI-MS confirms molecular mass. For Schiff base derivatives, UV-Vis spectroscopy reveals π→π* transitions at ~300 nm .

Q. What are the typical functionalization strategies for this compound in ligand design?

- Approach : The dibromo groups serve as handles for Sonogashira or Suzuki couplings to introduce alkynyl, aryl, or heteroaryl substituents. For example, coupling with phenylacetylene produces 5,5’-bisphenylethynyl-2,2’-bipyridine for Re(I) complexes .

- Functional Group Conversion : Bromo groups can be oxidized to formyl groups via lithiation followed by DMF treatment, enabling Schiff base formation with amines (e.g., O/S/N/F-containing amines) .

Advanced Research Questions

Q. How do steric effects from 6,6'-substituents influence coordination chemistry and catalytic behavior?

- Case Study : Bulky substituents (e.g., mesityl) enforce distorted coordination geometries. In Cu(I) complexes, steric crowding prevents dimerization, leading to monomeric structures with elongated apical Cu–N bonds (2.45 Å vs. 2.02 Å in-plane) .

- Catalytic Impact : Steric hindrance in Ru(bpy)(CO)₂Cl₂ derivatives suppresses dimer formation, shifting CO₂ reduction selectivity from HCOO⁻ to CO (90% selectivity) .

Q. What strategies resolve contradictions in reported coordination modes of this compound-derived ligands?

- Analysis : SC-XRD and DFT calculations clarify discrepancies. For Pd(II) complexes, the ligand can adopt κ¹ (monodentate) or μ-κ² (bridging) modes depending on stoichiometry. A 1:1 Pd:ligand ratio yields mononuclear [Pd(PPh₃)₂(κ¹-ligand)Br], while a 2:1 ratio forms binuclear [Pd(PPh₃)₂Br]₂(μ-κ²-ligand) .

- Validation : Cross-validate spectroscopic data (e.g., ³¹P NMR for Pd–PPh₃ interactions) with SC-XRD to confirm binding modes .

Q. How can researchers optimize photoredox properties of this compound-based complexes?

- Design Principles : Introduce electron-withdrawing groups (e.g., Br, CO) to lower LUMO energy, enhancing electron-accepting capacity. For Re(I) complexes, ethynyl substituents extend conjugation, improving light absorption in the visible range (λmax = 450 nm) .

- Experimental Tuning : Adjust substituent electronic profiles via Hammett parameters (σ⁺) and correlate with redox potentials (cyclic voltammetry) to predict photocatalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.